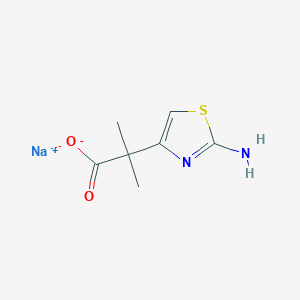
(E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of organic compounds characterized by the presence of pyrazole, pyridazine, and thiophene moieties. These types of compounds are of interest due to their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
Synthesis of related compounds typically involves condensation reactions under basic conditions, as demonstrated in the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, which was achieved in 90% yield through the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol (Kariuki et al., 2022). This suggests that a similar approach could be employed for the synthesis of the target compound, possibly involving different starting materials with the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of compounds within this class can be determined using NMR spectroscopy and single crystal X-ray diffraction. For example, the crystal structure of a related compound was elucidated, revealing interesting features such as intermolecular hydrogen bonding and π-π stacking interactions (Lee et al., 2009). These techniques are crucial for confirming the molecular structure of the target compound.
Chemical Reactions and Properties
Compounds containing pyrazole, pyridazine, and thiophene moieties participate in various chemical reactions, leading to the formation of a wide array of derivatives. The reactivity often involves nucleophilic addition, cycloaddition, and electrophilic substitution reactions, as observed in the transformation of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into imidazo-[1,2-a]pyridines (Kolar et al., 1996).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
- The compound is utilized in the synthesis of heterocyclic compounds, acting as a key intermediate. For instance, its reactions with various nucleophiles and other reactants lead to the formation of diverse heterocyclic structures, showcasing its versatility in chemical synthesis (Bondock, 2011), (Bialy, 2011).
Biological Evaluation
- Compounds derived from the synthesis involving this chemical have been subjected to preliminary biological evaluations. For example, some derivatives were observed to stimulate plant growth, indicating potential applications in agriculture (Yengoyan, 2018).
Molecular Docking and DFT Studies
- Research has been conducted on understanding the molecular interactions and structural properties of compounds derived from this acrylamide. Molecular docking and Density Functional Theory (DFT) studies help in elucidating the binding efficiencies and the stability of molecular orbitals, providing insights into their potential pharmaceutical applications (Fahim, 2019).
Synthesis of Complex Heterocyclic Structures
- The compound serves as a starting point for the synthesis of complex heterocyclic structures, demonstrating its significance in the field of synthetic organic chemistry. The structural diversity of the resulting compounds suggests a wide range of potential applications, from material science to pharmacology (Panchal, 2011).
Crystal Structure Analysis
- Studies involving the crystal structure determination of related compounds provide valuable information about the molecular conformation, intermolecular interactions, and overall structural integrity, which are crucial for understanding the chemical behavior and potential applications of these compounds (Lee, 2009).
Propiedades
IUPAC Name |
(E)-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-13-12-14(2)23(20-13)16-6-8-18(25)22(21-16)10-9-19-17(24)7-5-15-4-3-11-26-15/h3-8,11-12H,9-10H2,1-2H3,(H,19,24)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGBKTMWYHZPKC-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C=CC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)/C=C/C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














